7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione
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Overview
Description
7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.365 g/mol . It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione typically involves the reaction of 7-methylindole-2,3-dione with 2-propoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted benzyl or indole derivatives.
Scientific Research Applications
7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione is not well-characterized. as an indole derivative, it may interact with various molecular targets, including enzymes, receptors, and DNA. The specific pathways involved would depend on the biological context and the particular activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-methyl-1-benzyl-1H-indole-2,3-dione: Similar structure but lacks the propoxy group.
1-(2-propoxybenzyl)-1H-indole-2,3-dione: Similar structure but lacks the methyl group.
7-methyl-1-(2-methoxybenzyl)-1H-indole-2,3-dione: Similar structure but has a methoxy group instead of a propoxy group.
Uniqueness
7-methyl-1-(2-propoxybenzyl)-1H-indole-2,3-dione is unique due to the presence of both the methyl and propoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-methyl-1-[(2-propoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-11-23-16-10-5-4-8-14(16)12-20-17-13(2)7-6-9-15(17)18(21)19(20)22/h4-10H,3,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKFTGBQIMIGBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C(=O)C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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